molecular formula C11H14N2O2 B13870244 (4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone

(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B13870244
M. Wt: 206.24 g/mol
InChI Key: QVMKSFCZHVSWKI-UHFFFAOYSA-N
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Description

(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is an organic compound with a complex structure that includes both an aminophenyl group and a hydroxypyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with hydroxypyrrolidine derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired compound with high specificity and yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

Major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound.

Scientific Research Applications

(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, while the hydroxypyrrolidinyl group can modulate the compound’s overall activity and stability. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is unique due to the presence of both the aminophenyl and hydroxypyrrolidinyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(4-aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C11H14N2O2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7,12H2

InChI Key

QVMKSFCZHVSWKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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